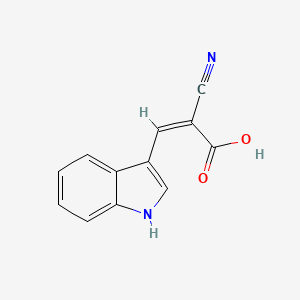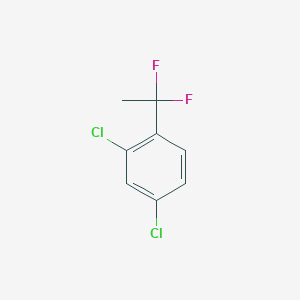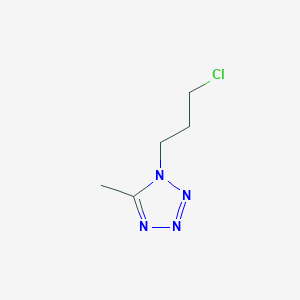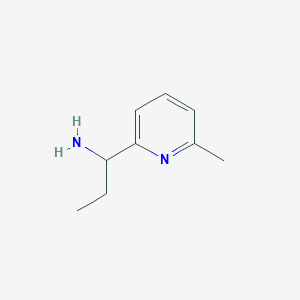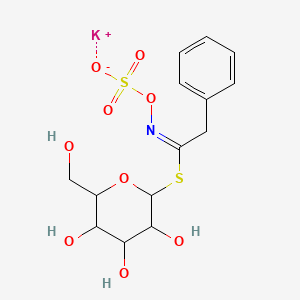
グルコトロペオリンカリウム塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
グルコトロペオリンは、ベンジルグルコシノレートとしても知られており、アブラナ科の野菜、特にクレソンに含まれるグルコシノレートです。これは、β-D-グルコピラノース構造を持つグルコース誘導体です。 グルコトロペオリンは、酵素活性によって、これらのアブラナ科植物の独特の風味に寄与するベンジルイソチオシアネートに変換されます 。 この化合物は、1899年に、ノウゼンハレン属の植物であるキンレンカから単離された後、初めて報告されました .
科学的研究の応用
Glucotropaeolin has several scientific research applications:
Chemistry: Used as a precursor for benzyl isothiocyanate in various chemical reactions.
Biology: Studied for its role in plant defense mechanisms and its transformation into benzyl isothiocyanate.
Medicine: Exhibits growth-inhibitory effects against liver and colon cancer cells.
Industry: Used in the production of natural antimicrobial compounds and biofumigants.
作用機序
グルコトロペオリンの作用機序は、ミロシナーゼによる酵素加水分解が関与し、ベンジルイソチオシアネートが生成されます。 ベンジルイソチオシアネートは、アポトーシスを誘導し、カルシウム恒常性を破壊し、細胞遊走を阻害することで、その効果を発揮します。 これは、活性酸素種の蓄積、ミトコンドリア膜電位の変化、FOXM1の抑制に関連する経路を標的にしています .
6. 類似の化合物との比較
グルコトロペオリンは、特定のベンジルイソチオシアネートへの変換によって、グルコシノレートの中で独特です。 類似の化合物には以下が含まれます。
シナルビン: アブラナ科の野菜に見られるもう1つのグルコシノレートです。
グルコナステルチン: オランダガラシやその他のアブラナ科の植物に含まれています。
グルコラファニン: ブロッコリーやその他のブラシカに含まれています。
これらの化合物も、酵素加水分解を受けてイソチオシアネートを生成しますが、特定のイソチオシアネートとその生物活性は異なります .
生化学分析
Biochemical Properties
Glucotropaeolin plays a significant role in biochemical reactions, particularly in plant defense mechanisms. The enzyme myrosinase catalyzes the hydrolysis of glucotropaeolin, removing the glucose group to produce an unstable intermediate that spontaneously rearranges to form benzyl isothiocyanate . This compound is toxic to many insect predators and is produced when the plant is damaged, serving as a defense mechanism . Additionally, glucotropaeolin interacts with various proteins and enzymes, including myrosinase, which is crucial for its conversion to benzyl isothiocyanate .
Cellular Effects
Glucotropaeolin has been shown to influence various cellular processes. In pancreatic cancer cells, glucotropaeolin promotes apoptosis by causing calcium dysregulation and attenuates cell migration by suppressing the forkhead box protein M (FOXM1) signaling pathway . It also affects cell viability, reactive oxygen species (ROS) accumulation, mitochondrial membrane potential (MMP), and induces apoptosis . These effects highlight the potential therapeutic applications of glucotropaeolin in cancer treatment.
Molecular Mechanism
At the molecular level, glucotropaeolin exerts its effects through several mechanisms. The hydrolysis of glucotropaeolin by myrosinase leads to the formation of benzyl isothiocyanate, which interacts with various biomolecules . This interaction includes the inhibition of enzymes involved in cell proliferation and the activation of pathways leading to apoptosis . The suppression of FOXM1 signaling is a key factor in the anticancer properties of glucotropaeolin .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of glucotropaeolin can change over time. Studies have shown that glucotropaeolin enhances swimming endurance in mice by increasing the utilization of fatty acids as an energy source . The stability and degradation of glucotropaeolin, as well as its long-term effects on cellular function, are important considerations in in vitro and in vivo studies . Frozen samples of plants containing glucotropaeolin have shown a considerable reduction in its content, indicating the importance of sample pre-treatment in experimental settings .
Dosage Effects in Animal Models
The effects of glucotropaeolin vary with different dosages in animal models. Higher doses of glucotropaeolin have been associated with increased anticancer activity, including the induction of apoptosis and inhibition of cell migration in pancreatic cancer cells . It is essential to consider potential toxic or adverse effects at high doses, as these can impact the overall efficacy and safety of glucotropaeolin in therapeutic applications .
Metabolic Pathways
Glucotropaeolin is involved in several metabolic pathways. It is biosynthesized from phenylalanine through a multi-step pathway . The enzyme myrosinase plays a crucial role in the metabolism of glucotropaeolin, converting it to benzyl isothiocyanate . This metabolic pathway is essential for the plant’s defense mechanism and contributes to the bioactive properties of glucotropaeolin .
Transport and Distribution
Within cells and tissues, glucotropaeolin is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement and localization . The distribution of glucotropaeolin is higher in plant parts that are more susceptible to potential attacks, such as roots compared to shoots . This distribution pattern is crucial for its role in plant defense.
Subcellular Localization
The subcellular localization of glucotropaeolin affects its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Understanding the subcellular localization of glucotropaeolin is essential for elucidating its role in cellular processes and its potential therapeutic applications.
準備方法
合成経路と反応条件: グルコトロペオリンは、アミノ酸フェニルアラニンから多段階経路で生合成されます 。 グルコトロペオリンの研究室での合成には、ミロシナーゼを不活性化して分解を防ぐための低温メタノール抽出法が用いられます 。 グルコトロペオリンの化学構造は、1957年に全合成によって確認されました .
工業生産方法: グルコトロペオリンの工業生産には、植物組織、特にアブラナ科の野菜からの抽出が用いられます。 抽出プロセスでは、通常、低温の80%メタノールを使用し、高効率と分解防止が図られます 。 この方法は、自然に存在する植物から純粋な物質を単離するよりも効率的です .
化学反応の分析
反応の種類: グルコトロペオリンは、酵素ミロシナーゼによって触媒される酵素加水分解を受けます。 この反応は、グルコトロペオリンを、ベンジルイソチオシアネートなどの他の生成物に分解します 。 主な反応タイプは、グルコース基が除去される置換反応です。
一般的な試薬と条件:
酵素ミロシナーゼ: グルコトロペオリンの加水分解を触媒します。
低温メタノール: 分解を防ぐために、抽出プロセスで使用されます。
生成される主な生成物:
ベンジルイソチオシアネート: 多くの昆虫捕食者にとって毒性のある反応性物質.
4. 科学研究への応用
グルコトロペオリンには、いくつかの科学研究への応用があります。
化学: さまざまな化学反応で、ベンジルイソチオシアネートの前駆体として使用されます.
生物学: 植物の防御機構におけるその役割、およびベンジルイソチオシアネートへの変換について研究されています.
類似化合物との比較
Glucotropaeolin is unique among glucosinolates due to its specific transformation into benzyl isothiocyanate. Similar compounds include:
Sinalbin: Another glucosinolate found in cruciferous vegetables.
Gluconasturtiin: Found in watercress and other cruciferous plants.
Glucoraphanin: Found in broccoli and other brassicas.
These compounds also undergo enzymatic hydrolysis to form isothiocyanates, but the specific isothiocyanates and their biological activities differ .
特性
CAS番号 |
5115-71-9 |
|---|---|
分子式 |
C14H18KNO9S2 |
分子量 |
447.5 g/mol |
IUPAC名 |
potassium;[(Z)-[2-phenyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate |
InChI |
InChI=1S/C14H19NO9S2.K/c16-7-9-11(17)12(18)13(19)14(23-9)25-10(15-24-26(20,21)22)6-8-4-2-1-3-5-8;/h1-5,9,11-14,16-19H,6-7H2,(H,20,21,22);/q;+1/p-1/b15-10-; |
InChIキー |
UYCWNAZWHVREMO-AZJSCORLSA-M |
SMILES |
C1=CC=C(C=C1)CC(=NOS(=O)(=O)[O-])SC2C(C(C(C(O2)CO)O)O)O.[K+] |
異性体SMILES |
C1=CC=C(C=C1)C/C(=N/OS(=O)(=O)[O-])/SC2C(C(C(C(O2)CO)O)O)O.[K+] |
正規SMILES |
C1=CC=C(C=C1)CC(=NOS(=O)(=O)[O-])SC2C(C(C(C(O2)CO)O)O)O.[K+] |
Key on ui other cas no. |
5115-71-9 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






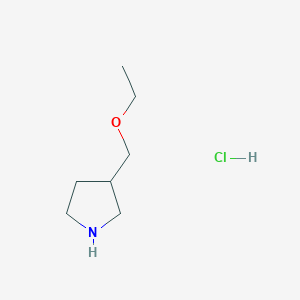
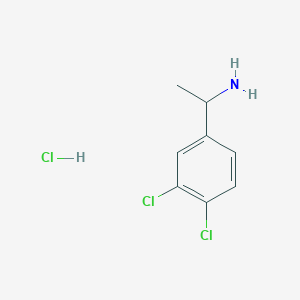
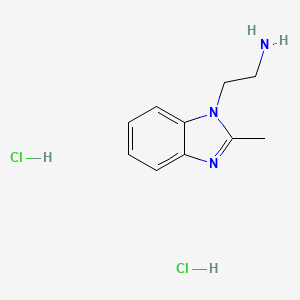
![4-{[(4-Chlorophenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1454988.png)
![3,7,15-Triazadispiro[5.1.5^{8}.2^{6}]pentadecan-14-one](/img/structure/B1454992.png)

